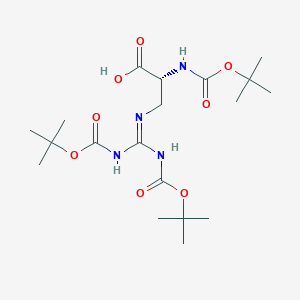
Boc-D-Alg(Boc)2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amino groups.
Méthodes De Préparation
The synthesis of Boc-D-Alg(Boc)2-OH typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. The main method of Boc protection is the use of Boc anhydride. Bases like triethylamine or sodium hydroxide are sometimes used, depending on the system . The reaction involves the nucleophilic attack of the amine on the electrophilic anhydride, resulting in the formation of the Boc-protected amino acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Boc-D-Alg(Boc)2-OH undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Oxidation and Reduction Reactions:
Hydrolysis: The Boc groups are stable under basic conditions but can be hydrolyzed under acidic conditions.
Common reagents used in these reactions include Boc anhydride for protection and trifluoroacetic acid for deprotection . The major products formed from these reactions are the deprotected amino acids and the corresponding Boc-protected intermediates.
Applications De Recherche Scientifique
Boc-D-Alg(Boc)2-OH has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Boc-D-Alg(Boc)2-OH primarily involves the protection of amino groups. The Boc group protects amines as less reactive carbamates in organic synthesis and is deprotected with acid . The protection mechanism involves the nucleophilic attack of the amine on the Boc anhydride, forming a stable carbamate . The deprotection mechanism involves protonation of the Boc group, leading to fragmentation and release of the free amine .
Comparaison Avec Des Composés Similaires
Boc-D-Alg(Boc)2-OH is similar to other Boc-protected amino acids, such as Boc-Arg(Boc)2-OH and Boc-Gly(Boc)2-OH . These compounds share the common feature of Boc protection, which provides stability under basic conditions and allows for selective deprotection under acidic conditions . The uniqueness of this compound lies in its specific structure and the presence of multiple Boc groups, which can provide additional protection and stability in synthetic applications .
Similar compounds include:
- Boc-Arg(Boc)2-OH
- Boc-Gly(Boc)2-OH
- Boc-Lys(Boc)2-OH
These compounds are widely used in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .
Propriétés
Formule moléculaire |
C19H34N4O8 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
(2R)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H34N4O8/c1-17(2,3)29-14(26)21-11(12(24)25)10-20-13(22-15(27)30-18(4,5)6)23-16(28)31-19(7,8)9/h11H,10H2,1-9H3,(H,21,26)(H,24,25)(H2,20,22,23,27,28)/t11-/m1/s1 |
Clé InChI |
KNFDNRSWAHJRET-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


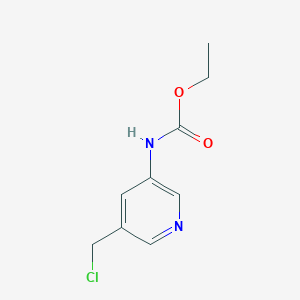
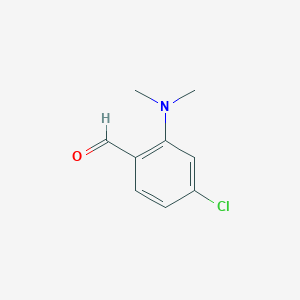
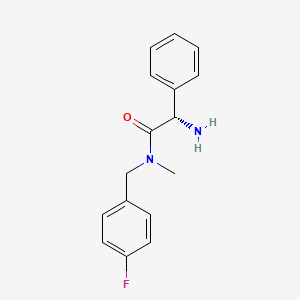


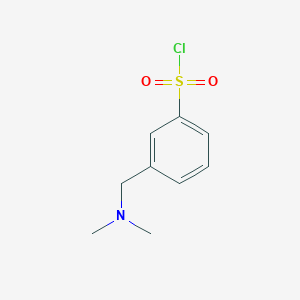
![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)
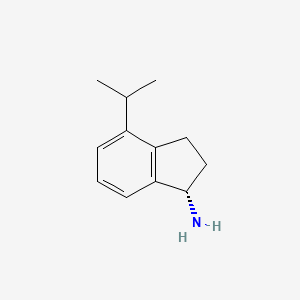
![1-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]ethan-1-one](/img/structure/B13136637.png)
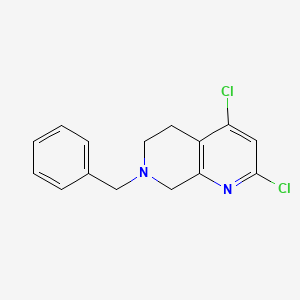


![7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine](/img/structure/B13136663.png)
![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
